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Compound of Interest

Compound Name: Pazufloxacin

Cat. No.: B159569 Get Quote

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of

Pazufloxacin

Introduction
Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic developed for intravenous

administration.[1][2] It belongs to the third generation of quinolones and exhibits significant

bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria,

including strains resistant to other antibiotics like cephalosporins and carbapenems.[1][3] Its

clinical efficacy is rooted in its unique chemical structure and resulting physicochemical

properties, which govern its mechanism ofaction, pharmacokinetics, and formulation

development. This guide provides a comprehensive technical overview of pazufloxacin's

chemical and physical characteristics for researchers, scientists, and drug development

professionals.

Chemical Structure and Identification
Pazufloxacin is a synthetic, tricyclic, fluorinated quinolone derivative. A key structural feature is

the 1-aminocyclopropyl substituent at the C-10 position, which contributes to its potent broad-

spectrum activity.[1][4] The molecule is chiral, with the (S)-enantiomer being the active form. It

is often used clinically as a methanesulfonate salt (pazufloxacin mesylate) to improve its

aqueous solubility.[3][5]

Table 1: Chemical Identifiers for Pazufloxacin and Pazufloxacin Mesylate
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Identifier Pazufloxacin Pazufloxacin Mesylate

IUPAC Name

(3S)-10-(1-

Aminocyclopropyl)-9-fluoro-

2,3-dihydro-3-methyl-7-oxo-

7H-pyrido[1,2,3-de]-1,4-

benzoxazine-6-carboxylic

acid[5]

(2S)-6-(1-aminocyclopropyl)-7-

fluoro-2-methyl-10-oxo-4-oxa-

1-

azatricyclo[7.3.1.0⁵,¹³]trideca-

5(13),6,8,11-tetraene-11-

carboxylic

acid;methanesulfonic acid

CAS Number 127045-41-4[5][6] 163680-77-1[5][7]

Molecular Formula C₁₆H₁₅FN₂O₄[5][6] C₁₇H₁₉FN₂O₇S[7]

Synonyms T-3761[5][6] T-3762, Pazucross[2]

Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical

determinants of its biopharmaceutical performance. The data for pazufloxacin and its

mesylate salt are summarized below.

Table 2: Physicochemical Properties of Pazufloxacin
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Property Value Remarks

Molecular Weight 318.30 g/mol [5][6] Pazufloxacin (Free Acid)

414.41 g/mol [5][7] Pazufloxacin Mesylate

Appearance Crystals[5] Pazufloxacin (Free Acid)

White to off-white crystalline

powder, Colorless prisms[4][5]
Pazufloxacin Mesylate

Melting Point 269-271.5 °C[5] Pazufloxacin (Free Acid)

>255 °C (decomposition)[7],

258-259 °C (decomposition)[5]
Pazufloxacin Mesylate

Solubility Pazufloxacin Mesylate:

Water: >200 mg/mL (at 25°C)

[5], ≥ 100 mg/mL[8]
Highly soluble

DMSO: 100 mg/mL[8], 82

mg/mL[2]
Very soluble

Ethanol: 7 mg/mL[2] Slightly soluble

Lipophilicity (LogP) -0.8 (XLogP3)[6]
This is a computed value,

indicating hydrophilicity.

pKa Not available in cited literature.

As a compound with carboxylic

acid and amino groups, it will

have at least two pKa values.

Its solubility and absorption are

pH-dependent.

Mechanism of Action
Pazufloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA

gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication,

transcription, repair, and recombination.
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DNA Gyrase is the primary target in Gram-negative bacteria and is responsible for

introducing negative supercoils into the DNA, which is necessary to relieve torsional stress

during replication.

Topoisomerase IV is the main target in Gram-positive bacteria and is critical for separating

interlinked daughter chromosomes following replication.

By binding to the enzyme-DNA complex, pazufloxacin stabilizes it, which leads to double-

strand breaks in the bacterial chromosome, inhibiting DNA synthesis and ultimately causing

bacterial cell death.[6]
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Caption: Mechanism of Action of Pazufloxacin.
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Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development.

Standardized protocols are employed to ensure data reliability and reproducibility.

Determination of Aqueous Solubility (Equilibrium Shake-
Flask Method)
This method determines the thermodynamic solubility of a compound and is a standard

protocol for Biopharmaceutics Classification System (BCS) studies.[9][10]

Preparation: Prepare aqueous buffers at various physiological pH values (e.g., pH 1.2, 4.5,

and 6.8) as the dissolution media.[10] The temperature should be maintained at 37 ± 1 °C.

[10]

Addition of Compound: Add an excess amount of the solid API to a vial containing a known

volume of the buffer.[11] The amount should be sufficient to form a suspension and ensure

saturation.[11]

Equilibration: Seal the vials and agitate them in a mechanical shaker or orbital incubator at a

constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is

reached.[10][11]

Phase Separation: After equilibration, stop the agitation and allow the suspension to settle.

Separate the undissolved solid from the supernatant by centrifugation or filtration (using a

filter that does not adsorb the drug).[10]

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately,

and determine the concentration of the dissolved API using a validated analytical method,

such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

pH Measurement: The pH of the saturated solution should be measured at the end of the

experiment to confirm it has not shifted significantly.[11]

Determination of Partition Coefficient (logP) (Shake-
Flask Method)
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The n-octanol/water partition coefficient (logP) is a measure of a drug's lipophilicity and is a

critical parameter for predicting its absorption and distribution.[13][14] The shake-flask method

is the gold standard for its experimental determination.[15][16]
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Caption: Workflow for logP Determination (Shake-Flask).
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Solvent Preparation: Prepare the two immiscible phases, n-octanol and a suitable aqueous

buffer (e.g., phosphate buffer at pH 7.4). Pre-saturate the n-octanol with the buffer and the

buffer with n-octanol by mixing them and allowing them to separate.[15][17]

Dissolution: Dissolve a precisely weighed amount of pazufloxacin in one of the phases

(usually the one in which it is more soluble).

Partitioning: Combine known volumes of the drug-containing phase and the empty phase in

a separatory funnel or vial. Shake the mixture vigorously for a set period to allow the drug to

partition between the two phases until equilibrium is reached.[18]

Phase Separation: Allow the mixture to stand undisturbed until the two phases are clearly

separated. Centrifugation can be used to break up any emulsions.[19]

Concentration Analysis: Withdraw a sample from each phase and determine the

concentration of pazufloxacin, typically by HPLC or UV-Vis spectroscopy.[17]

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. The logP is the base-10

logarithm of this value.[14]

Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a drug

at different physiological pHs, which affects solubility and permeability. Potentiometric titration

is a highly accurate method for its determination.

Sample Preparation: Accurately weigh and dissolve the pazufloxacin sample in high-purity

water. If solubility is limited, a co-solvent like methanol may be used, and the apparent pKa is

extrapolated back to 0% co-solvent.

Titration Setup: Place the solution in a thermostated vessel (e.g., at 25 °C) and use a

calibrated pH electrode to monitor the pH.

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or

a strong base (e.g., 0.1 M NaOH) using a precision burette. For a molecule like
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pazufloxacin with both acidic (carboxylic acid) and basic (amino) groups, titration will be

performed from a low pH to a high pH (or vice-versa) to determine both pKa values.

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

pKa Calculation: Plot the pH versus the volume of titrant added. The pKa value corresponds

to the pH at the half-equivalence point (the midpoint of the steepest part of the titration

curve). Alternatively, the inflection point of the first derivative of the titration curve can be

used to determine the equivalence point, and from there, the half-equivalence point.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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